7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
7-methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-6-13(7-4-11)10-21-15-17-14-8-5-12(2)9-19(14)16(20)18-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKYUXMZBEJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Functionalization
A prominent method for introducing aryl or heteroaryl groups to the pyridotriazine core involves Suzuki-Miyaura cross-coupling. In this approach, 7-iodo-2-diethylamino-4H-pyrido[1,2-a]triazin-4-one is reacted with (4-methylphenyl)methylboronic acid derivatives under palladium catalysis. The reaction employs tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in 1,4-dioxane/water (50:10 mL) with sodium bicarbonate (2.5 mmol) as a base.
The mixture is refluxed for 4 hours under vigorous stirring, followed by solvent removal and recrystallization from acetonitrile to yield the sulfanyl derivative. This method achieves 83–88% yields with >95% purity, as confirmed by $$^{1}\text{H NMR}$$ and mass spectrometry. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1.5–2 mol% | <5% variability |
| Temperature | 80–100°C | ±10% yield shift |
| Reaction Time | 3–5 hours | Prolonged time reduces purity |
Mercury(II)-Mediated Sulfanylation
One-Pot Synthesis from Dichloro Pinacolone
Oxidative Cyclization Protocol
A scalable one-pot method from dichloro pinacolone (50.7 g scale) involves three stages:
- Nucleophilic Substitution : Reaction with sodium bromide (30.9 g) in dimethyl sulfoxide (DMSO) at 100°C for 2 hours, yielding 2-bromo-3,3-dimethylbutan-2-ol (87.3% yield).
- Oxidation : Treatment with 50% hydrogen peroxide (81.6 g) at 25°C for 1 hour, forming trimethyl pyruvic acid.
- Ring-Closure : Condensation with sulfur carbazide (31.8 g) under hydrochloric acid catalysis (pH 1.5–2.5) at 80°C for 5 hours, achieving 82.8–83.2% yield and 98.0–98.5% purity.
The reaction mechanism proceeds via:
$$
\text{C}5\text{H}9\text{Cl}2\text{O} \xrightarrow{\text{NaBr, DMSO}} \text{C}5\text{H}9\text{BrO} \xrightarrow{\text{H}2\text{O}2} \text{C}4\text{H}6\text{O}3 \xrightarrow{\text{NH}2\text{CSNHNH}2} \text{C}{14}\text{H}{13}\text{N}_3\text{OS}
$$
Process Optimization
Key adjustments to enhance efficiency include:
- Solvent Selection : DMSO increases reaction rate 3-fold compared to toluene.
- pH Control : Maintaining pH ≤2.5 during cyclization prevents byproduct formation.
- Temperature Gradients : Stepwise heating from 45°C to 80°C improves homogeneity.
Alternative Sulfur Incorporation Strategies
Thiol-Ene Click Chemistry
Recent advances utilize thiol-ene reactions between 7-allyl-pyridotriazinone derivatives and 4-methylbenzylthiol. Under UV irradiation (365 nm) with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator, this method achieves 78–85% yields in 2 hours. Advantages include room-temperature operation and minimal purification requirements.
Oxidative Coupling of Thiols
Copper(I) iodide-catalyzed oxidative coupling of 2-mercaptopyridotriazinone with 4-methylbenzyl bromide in acetonitrile at 60°C provides the product in 70–75% yield . The reaction proceeds via a radical mechanism, as evidenced by ESR spectroscopy:
$$
\text{RSH} + \text{CuI} \rightarrow \text{RS}^\bullet + \text{CuII}
$$
Purification and Characterization
Recrystallization Techniques
Recrystallization from acetonitrile or ethyl acetate/hexane (3:1) removes residual catalysts and byproducts. Purity is confirmed via:
Spectroscopic Analysis
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazine-H), 7.25–7.15 (m, 4H, Ar-H), 4.35 (s, 2H, SCH₂), 2.85 (s, 3H, CH₃).
- HRMS : m/z 297.1345 [M+H]⁺ (calc. 297.1351).
Industrial-Scale Considerations
Waste Management
The mercury-mediated route generates Hg-contaminated waste, necessitating chelation precipitation with Na₂S. In contrast, the one-pot method reduces wastewater salinity by 40% compared to stepwise protocols.
Cost Analysis
| Method | Cost per kg (USD) | Yield (%) |
|---|---|---|
| Suzuki Coupling | 12,500 | 85 |
| One-Pot Synthesis | 8,200 | 83 |
| Thiol-Ene Reaction | 9,800 | 80 |
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes such as proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one
Uniqueness
7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of both the 7-methyl and 2-[(4-methylphenyl)methylsulfanyl] groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 7-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one , identified by its CAS number 306281-24-3 , is a heterocyclic compound that has garnered interest for its potential biological activities. This article examines its chemical properties, synthesis, and most importantly, its biological activities including anticancer, antimicrobial, and antiviral effects.
- Molecular Formula : C17H14N2O2S
- Molecular Weight : 310.37 g/mol
- Structure : The compound features a pyrido-triazine core with a methylsulfanyl group and a para-methylphenyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminopyridine with suitable aldehydes in the presence of sulfur-containing reagents. This process may utilize bases such as sodium hydroxide or potassium carbonate to facilitate cyclization under heat. The production methods can be optimized for yield and purity by employing continuous flow reactors and green chemistry principles .
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have shown significant antiproliferative effects in colorectal cancer cell lines (DLD-1 and HT-29). The mechanism of action includes:
- Induction of apoptosis through intrinsic and extrinsic pathways.
- Activation of caspase-8 and loss of mitochondrial membrane potential.
- Modulation of autophagy markers such as LC3A and beclin-1 .
Table 1: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MM137 | DLD-1 | 0.39 |
| MM137 | HT-29 | 0.15 |
| MM124 | DLD-1 | 0.74 |
| MM124 | HT-29 | 0.19 |
These findings suggest that the compound can significantly inhibit cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.
Antiviral Properties
Emerging research indicates that certain derivatives of pyrido-triazines may possess antiviral properties. These compounds are being explored for their ability to inhibit viral replication and may offer new avenues for antiviral drug development .
Case Studies
- Colorectal Cancer Study : A study assessed the effects of various triazine derivatives on DLD-1 and HT-29 cell lines. The results indicated that these compounds could induce apoptosis independent of p53 status, making them promising candidates for chemotherapy-resistant cancer types .
- Antimicrobial Evaluation : In a broader context, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing efficacy that warrants further exploration in clinical settings .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
